![molecular formula C24H35N3O5 B14745412 benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate CAS No. 1738-92-7](/img/structure/B14745412.png)
benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a cyclohexyl group and a hydroxypropyl chain. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Carbamate Group: The reaction begins with the formation of the carbamate group by reacting benzyl chloroformate with an appropriate amine under basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with the intermediate carbamate.
Hydroxypropyl Chain Addition: The hydroxypropyl chain is added via a Michael addition reaction, where the intermediate reacts with a suitable Michael acceptor such as acrylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carbamate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted benzyl derivatives
Applications De Recherche Scientifique
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of the carbamate group allows it to form stable complexes with the enzyme, leading to inhibition. Additionally, the hydroxypropyl chain may interact with other biomolecules, modulating their activity and contributing to the overall effect of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-[(1S)-1-[cyclohexyl(cyclohexylcarbamoyl)carbamoyl]-2-methyl-propyl]carbamate
- Benzyl N-[1-(cyclohexyl-(cyclohexylcarbamoyl)carbamoyl)-2-hydroxy-ethyl]carbamate
Uniqueness
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxypropyl chain and a cyclohexyl group distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
1738-92-7 |
|---|---|
Formule moléculaire |
C24H35N3O5 |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C24H35N3O5/c28-16-21(26-24(31)32-17-18-10-4-1-5-11-18)22(29)27(20-14-8-3-9-15-20)23(30)25-19-12-6-2-7-13-19/h1,4-5,10-11,19-21,28H,2-3,6-9,12-17H2,(H,25,30)(H,26,31) |
Clé InChI |
PUPRNVXJYJCCQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C(CO)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


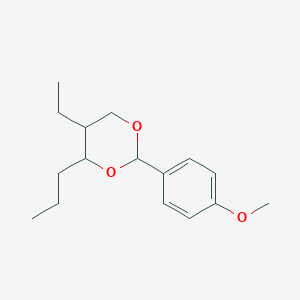
![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)
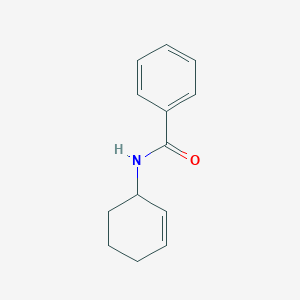
![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)

![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)
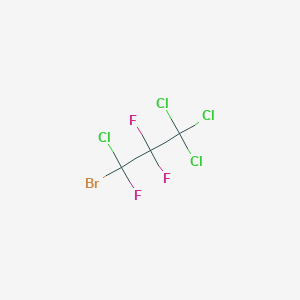

![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)

![Dibenzo[c,e][1,2]dioxine](/img/structure/B14745399.png)
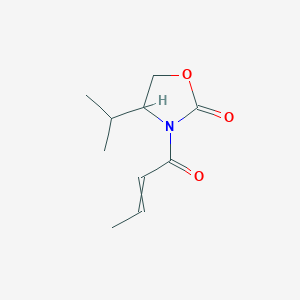
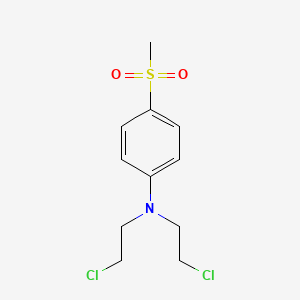
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)
